molecular formula C3H4N2NaO B8365088 Sodium acetylcyanamide

Sodium acetylcyanamide

Cat. No. B8365088
M. Wt: 107.07 g/mol
InChI Key: ZALAYWWBSLYBHF-UHFFFAOYSA-N
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Patent
US04550203

Procedure details

221 g (2.085 mols) of sodium acetylcyanamide are dissolved in 500 ml of dimethylformamide at 90° C., the mixture is allowed to cool to 70° C. and 285.6 g (2.085 mols) of n-butyl bromide are then added dropwise at 70° C. in the course of 11/2 hours. The mixture is allowed to after-react at 70° C. for 10 hours, and the NaBr which has precipitated is filtered off with suction and the entire distillable constituent is removed from the filtrate by vacuum distillation. Fractional distillation of this distillate over a packed column 60 cm high gives 216.4 g (74.1% of theory) of pure product of boiling point 105° C./34 mbar.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
285.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]#[N:6])(=[O:3])[CH3:2].[Na].[CH2:8](Br)[CH2:9][CH2:10][CH3:11]>CN(C)C=O>[CH2:8]([N:4]([C:5]#[N:6])[C:1](=[O:3])[CH3:2])[CH2:9][CH2:10][CH3:11] |f:0.1,^1:6|

Inputs

Step One
Name
Quantity
221 g
Type
reactant
Smiles
C(C)(=O)NC#N.[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
285.6 g
Type
reactant
Smiles
C(CCC)Br
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to after-react at 70° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the NaBr which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
the entire distillable constituent is removed from the filtrate by vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of this distillate over a packed column 60 cm
CUSTOM
Type
CUSTOM
Details
high gives 216.4 g (74.1% of theory) of pure product of boiling point 105° C./34 mbar

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C(C)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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